Ralfuranone L
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-benzyl-3-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C17H14O2/c18-17-15(11-13-7-3-1-4-8-13)16(12-19-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
KJGOARVXLMFYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biosynthesis of Ralfuranone L
Precursor Identification and Conversion Pathways
Ralfuranone I has been identified as the direct biosynthetic precursor for Ralfuranone L researchgate.nettandfonline.comfrontiersin.orgresearchmap.jpnih.gov. Studies have shown that this compound is synthesized from Ralfuranone I through specific biochemical transformations researchgate.nettandfonline.comfrontiersin.orgresearchmap.jpnih.gov. Ralfuranone I itself is a postulated intermediate in the broader ralfuranone biosynthesis pathway and serves as a common precursor for various other ralfuranone derivatives researchgate.nettandfonline.comfrontiersin.orgresearchmap.jpnih.govfrontiersin.org.
The conversion of Ralfuranone I to this compound is an enzymatic process tandfonline.comfrontiersin.orgresearchmap.jpnih.gov. It is suggested that this transformation requires the presence of R. solanacearum cells and specific enzymes, as the formation of necessary chemical species like hydride might not readily occur in a simple medium tandfonline.com. This enzymatic step is crucial for generating the final structure of this compound from its precursor tandfonline.comfrontiersin.orgresearchmap.jpnih.gov.
Upstream Biosynthetic Route of Ralfuranone I
The synthesis of Ralfuranone I originates from fundamental metabolic building blocks, primarily an aromatic amino acid.
The biosynthesis of Ralfuranone I, and consequently this compound, begins with the aromatic amino acid L-phenylalanine researchgate.nettandfonline.comfrontiersin.orgtandfonline.comacs.orgnih.govtandfonline.comsioc-journal.cnacs.org. Extensive feeding experiments using isotopically labeled L-phenylalanine have confirmed that all carbon atoms incorporated into the furanone heterocycle derive from this amino acid researchgate.nettandfonline.comfrontiersin.orgtandfonline.comacs.orgnih.govtandfonline.comsioc-journal.cnacs.org.
Following its uptake, L-phenylalanine undergoes oxidative deamination to form phenylpyruvic acid researchgate.nettandfonline.comfrontiersin.orgtandfonline.comacs.orgnih.govtandfonline.comsioc-journal.cnacs.orgwikipedia.org. This conversion is catalyzed by a specific enzyme, the aminotransferase known as RalD researchgate.nettandfonline.comfrontiersin.orgtandfonline.comacs.orgnih.govtandfonline.comsioc-journal.cnacs.orgwikipedia.org. Phenylpyruvic acid then serves as the direct building block for the subsequent condensation reactions that lead to Ralfuranone I tandfonline.comtandfonline.comacs.orgsioc-journal.cnacs.org.
The formation of Ralfuranone I involves the condensation of two molecules of phenylpyruvic acid researchgate.nettandfonline.comacs.orgnih.govtandfonline.comsioc-journal.cnacs.orgresearchgate.net. This crucial step is mediated by a nonribosomal peptide synthetase (NRPS)-like enzyme called RalA, which functions as a furanone synthetase researchgate.nettandfonline.comacs.orgnih.govtandfonline.comsioc-journal.cnacs.orgresearchgate.net. RalA is characterized as a tridomain enzyme, possessing adenylation (A), thiolation (T), and thioesterase (TE) domains researchgate.nettandfonline.comacs.orgnih.govtandfonline.comsioc-journal.cnacs.orgresearchgate.net. The condensation occurs through an aldol (B89426) reaction, after which the resulting product is released from the enzyme via ester hydrolysis, yielding Ralfuranone I researchgate.nettandfonline.comacs.orgnih.govtandfonline.com.
Comparative Biosynthesis within the Ralfuranone Family
Ralfuranone I is recognized as a central precursor molecule from which other ralfuranones are derived researchgate.netfrontiersin.organnualreviews.orgresearchmap.jpfrontiersin.org. The biosynthesis of the ralfuranone family involves a series of transformations, some of which are catalyzed by specific enzymes, while others occur spontaneously in the extracellular environment. This interplay of enzymatic and non-enzymatic reactions contributes to the diversity of ralfuranone structures produced by R. solanacearum.
Distinction Between Enzymatic and Non-Enzymatic Conversion Steps for Other Ralfuranones
The metabolic pathway leading to various ralfuranones from the precursor Ralfuranone I showcases a combination of enzymatic and non-enzymatic steps. Ralfuranone I is synthesized enzymatically from L-phenylalanine, involving the aminotransferase RalD and the furanone synthase RalA frontiersin.organnualreviews.orgtandfonline.com. Subsequently, Ralfuranone I undergoes further transformations to yield other family members.
A key conversion involves Ralfuranone I being non-enzymatically transformed into Ralfuranone B within the bacterial supernatant researchgate.netfrontiersin.orgtandfonline.comfrontiersin.org. Following this, Ralfuranone B can be further modified. The conversion of Ralfuranone B to Ralfuranone A occurs through the non-enzymatic elimination of benzaldehyde (B42025) researchgate.netfrontiersin.orgtandfonline.comfrontiersin.org. In contrast, Ralfuranones J and K are produced via the enzymatic oxidation of Ralfuranone B researchgate.netfrontiersin.orgtandfonline.comfrontiersin.org. Notably, this compound is specifically synthesized from Ralfuranone I through an enzymatic process researchgate.netfrontiersin.orgfrontiersin.org. This highlights a divergence in metabolic strategies, where some transformations are enzyme-driven, while others rely on spontaneous chemical reactions.
Table 1: Ralfuranone Conversion Pathways
| Precursor | Product(s) | Conversion Type | Key Enzymes/Mechanism | Citations |
| Ralfuranone I | Ralfuranone B | Non-enzymatic | Spontaneous conversion in supernatant | researchgate.netfrontiersin.orgtandfonline.comfrontiersin.org |
| Ralfuranone B | Ralfuranone A | Non-enzymatic | Elimination of benzaldehyde | researchgate.netfrontiersin.orgtandfonline.comfrontiersin.org |
| Ralfuranone B | Ralfuranones J, K | Enzymatic | Oxidation | researchgate.netfrontiersin.orgtandfonline.comfrontiersin.org |
| Ralfuranone I | This compound | Enzymatic | Specific enzymatic synthesis | researchgate.netfrontiersin.orgfrontiersin.org |
The initial steps in the biosynthesis of Ralfuranone I involve the enzyme RalD, a pyridoxal (B1214274) phosphate-dependent aminotransferase, which converts L-phenylalanine into phenylpyruvic acid frontiersin.organnualreviews.orgtandfonline.com. This phenylpyruvic acid is then processed by RalA, a tridomain non-ribosomal peptide synthetase (NRPS)-like furanone synthase, which condenses two monomeric phenylpyruvate precursors to form the γ-lactone scaffold of Ralfuranone I frontiersin.organnualreviews.orgresearchmap.jptandfonline.comacs.org.
Table 2: Key Enzymes in Ralfuranone Biosynthesis
| Enzyme | Role | Associated Genes | Citations |
| RalD | Aminotransferase; converts L-phenylalanine to phenylpyruvic acid | ralD | frontiersin.organnualreviews.orgtandfonline.com |
| RalA | NRPS-like furanone synthase; condenses phenylpyruvate precursors to form γ-lactone scaffold | ralA | frontiersin.organnualreviews.orgresearchmap.jptandfonline.comacs.org |
Divergent Biosynthetic Routes for Aryl-Substituted γ-Lactones
Aryl-substituted γ-lactones represent a diverse class of natural products, and their biosynthesis can follow different pathways acs.orgnih.govacs.orgacs.org. The ralfuranone family exemplifies an alternative biosynthetic route for these compounds. While some aryl-substituted γ-lactones, such as allantofuranone, are known to be synthesized via a terphenylquinone intermediate (e.g., polyporic acid) followed by oxidative ring cleavage, the ralfuranones follow a distinct mechanism acs.orgnih.govacs.orgacs.org.
The biosynthesis of ralfuranones, as elucidated through stable-isotope feeding experiments, involves the direct cyclization of two monomeric phenylpyruvate precursors into an α,β-substituted lactone acs.orgnih.govacs.orgacs.org. This pathway is incompatible with the terphenylquinone intermediate pathway. The enzyme RalA plays a critical role in this direct cyclization, functioning as a γ-lactone synthetase rather than a terphenylquinone synthetase tandfonline.comacs.org. This direct condensation and cyclization mechanism represents a divergent route for assembling the aryl-substituted γ-lactone scaffold, distinguishing it from pathways that involve more complex intermediates like terphenylquinones.
Table 3: Divergent Biosynthetic Routes for Aryl-Substituted γ-Lactones
| Feature | Ralfuranone Biosynthesis | Allantofuranone Biosynthesis (Example) | Citations |
| Starting Material | L-phenylalanine (via phenylpyruvic acid) | L-phenylalanine (via phenylpyruvic acid) | tandfonline.comacs.orgnih.govacs.org |
| Key Intermediate | Not a terphenylquinone | Terphenylquinone (e.g., polyporic acid) | acs.orgnih.govacs.orgacs.org |
| Lactone Formation | Direct cyclization of two monomeric phenylpyruvate precursors | Oxidative ring cleavage of terphenylquinone intermediate | acs.orgnih.govacs.orgacs.org |
| Enzyme involved | RalA (furanone synthase) | Implied enzymes for terphenylquinone formation/cleavage | tandfonline.comacs.org |
Compound List:
Ralfuranone A
Ralfuranone B
Ralfuranone D
Ralfuranone I
Ralfuranone J
Ralfuranone K
this compound
Ralfuranone M
Ralstonin A
Ralstonin B
Ralstonin C
L-phenylalanine
Phenylpyruvic acid
Benzaldehyde
Allantofuranone
Polyporic acid
Butyrolactone I
Butyrolactone II
Butyrolactone III
Gymnoascolides
Pulvinic acids (e.g., variegatic acid)
Xenofuranones A and B
Enzymes:
RalA (Furanone synthase)
RalD (Aminotransferase)
Genetic and Enzymatic Basis of Ralfuranone L Biosynthesis
Identification and Characterization of Key Biosynthetic Enzymes
The core enzymes identified in the ralfuranone biosynthetic pathway are RalD, an aminotransferase, and RalA, a furanone synthase. These enzymes work in concert to convert L-phenylalanine into the furanone ring system.
RalD is a pyridoxal (B1214274) phosphate-dependent aminotransferase that plays a crucial role in the initial step of ralfuranone biosynthesis. It catalyzes the deamination of L-phenylalanine to phenylpyruvic acid researchgate.nettandfonline.comtandfonline.comacs.org. This conversion is essential as phenylpyruvic acid serves as the direct precursor that is subsequently utilized by RalA for furanone ring formation researchgate.nettandfonline.com.
RalA is characterized as a nonribosomal peptide synthetase (NRPS)-like enzyme, possessing a tridomain architecture researchgate.nettandfonline.comnih.govfrontiersin.org. This enzyme is responsible for the condensation of two molecules of phenylpyruvic acid, forming the ralfuranone I intermediate researchgate.nettandfonline.comnih.gov. The mechanism involves the formation of both carbon-carbon (C-C) and carbon-oxygen (C-O) bonds to construct the furanone ring system nih.govnih.govnih.gov. Ralfuranone L is specifically synthesized from ralfuranone I through enzymatic processes frontiersin.org.
As an NRPS-like enzyme, RalA is composed of characteristic domains that dictate its catalytic activity. The adenylation (A) domain is responsible for selecting and activating the substrate (phenylpyruvic acid) using ATP. The activated substrate is then transferred to the thiolation (T) domain, also known as a peptidyl carrier protein (PCP), where it is covalently tethered via a phosphopantetheine arm researchgate.netbiorxiv.orguzh.ch. Finally, the thioesterase (TE) domain is involved in the release of the product from the enzyme complex, often through hydrolysis or cyclization researchgate.netbiorxiv.orguzh.ch.
The formation of the furanone ring system by RalA involves a critical C-C bond formation, typically via an aldol (B89426) condensation reaction between two phenylpyruvic acid units. This is followed by intramolecular lactonization, which establishes the C-O bond characteristic of the furanone structure acs.orgnih.govnih.gov. The precise mechanisms for these bond formations are central to RalA's function in synthesizing ralfuranone I nih.govnih.govnih.govlibretexts.orgharvard.edu.
Mechanism of RalA Furanone Synthase (Nonribosomal Peptide Synthetase-like Enzyme)
Genomic Localization and Organization of Ralfuranone Biosynthetic Gene Clusters
The genes encoding RalD and RalA, along with potentially other enzymes involved in ralfuranone biosynthesis, are organized within a specific genetic locus in the Ralstonia solanacearum genome nih.gov. While the precise organization and extent of the entire cluster are subjects of ongoing research, studies have identified that the expression of ralA is positively regulated by the quorum sensing (QS) system, specifically the PhcA protein frontiersin.orgmdpi.comannualreviews.orgasm.org. This indicates a coordinated regulation of the biosynthetic machinery.
Functional Analysis Through Genetic Manipulation
Genetic manipulation studies have been instrumental in elucidating the roles of the enzymes involved in ralfuranone biosynthesis. Deletion of the ralA gene in R. solanacearum strains, such as OE1-1, resulted in a complete absence of ralfuranone production researchgate.netfrontiersin.org. Crucially, the virulence of these ΔralA mutants was significantly reduced in host plants, and this virulence was restored upon complementation of the ralA gene, underscoring the importance of ralfuranones in the pathogenicity of R. solanacearum researchgate.netfrontiersin.org. These findings demonstrate that ralA is essential for ralfuranone production and contributes to the bacterium's virulence.
Regulation of Ralfuranone L Production
Quorum Sensing (QS) System Control
The central regulatory framework for Ralfuranone L production is the phc quorum sensing system. This system allows the bacterial population to coordinate gene expression in response to cell density, ensuring that certain metabolic activities, including the synthesis of virulence factors like ralfuranones, are initiated only when the bacterial population is sufficient to overcome host defenses.
The production of ralfuranones, including this compound, is fundamentally dependent on the phc quorum sensing (QS) system. annualreviews.orgnih.govfrontiersin.orgresearchgate.net This QS system is a primary mechanism for cell density–dependent gene expression in the Ralstonia solanacearum species complex (RSSC), regulating a wide array of genes related to metabolism and pathogenicity. annualreviews.org The synthesis of ralfuranones is a QS-dependent process, initiated when the bacterial population reaches a certain threshold. frontiersin.org These aryl-furanone secondary metabolites are produced by R. solanacearum strain OE1-1 in a manner that relies on the activation of the QS system. nih.govresearchgate.net The entire group of ralfuranones (A, B, I, J, K, and L) are produced in a QS-dependent manner and are required for the bacterium's virulence. frontiersin.org
A key component of the phc QS system is the global virulence regulator, PhcA. nih.govfrontiersin.org PhcA, a LysR-type transcriptional regulator, plays a central role in controlling numerous traits associated with pathogenicity in response to cell density. annualreviews.orgnih.gov The expression of the ralA gene, which encodes the furanone synthase responsible for producing the aryl-furanone secondary metabolites known as ralfuranones, is positively regulated by PhcA. nih.govacs.orgnih.gov This means that as the bacterial population density increases and the QS system is activated, PhcA directly or indirectly enhances the transcription of ralA, leading to the biosynthesis of ralfuranones. nih.govacs.org Consequently, a ralfuranone-deficient mutant (ΔralA) displays reduced virulence, highlighting the importance of this PhcA-mediated regulation. nih.govnih.gov The expression of genes involved in ralfuranone production, such as ralA and ralD, is controlled by the phc QS system. acs.org
The activation of the phc QS system and subsequent production of this compound is triggered by specific signaling molecules. In R. solanacearum strain OE1-1, the primary QS signal is (R)-methyl 3-hydroxymyristate (3-OH MAME). annualreviews.orgnih.govacs.orgnih.gov This diffusible molecule is synthesized by the PhcB methyltransferase and its concentration in the environment correlates with the bacterial population density. acs.org When 3-OH MAME reaches a critical concentration, it is sensed by the PhcS/PhcRQ two-component system. acs.org This perception initiates a signaling cascade that ultimately activates the global regulator PhcA. acs.org The activated PhcA then induces the expression of various genes, including ralA, leading to the production of ralfuranones. nih.govnih.gov Therefore, 3-OH MAME acts as the initial trigger, translating cell density information into the production of secondary metabolites like this compound. nih.gov
Environmental and Host-Derived Modulators
In addition to the internal QS network, the production of this compound is also influenced by external signals from the host plant environment. This allows the pathogen to tailor its virulence strategy based on its specific location within the host.
Research has shown that specific plant-derived sugars can act as environmental cues to stimulate ralfuranone production. researchmap.jpnih.gov In particular, D-galactose and D-glucose, common monosaccharides found in plants, have been demonstrated to activate the production of ralfuranones in R. solanacearum. researchmap.jpnih.gov These sugars not only induce the expression of the biosynthetic genes responsible for ralfuranone synthesis but can also be partially incorporated into the ralfuranone structures as a biosynthetic source. researchmap.jpnih.gov This activation of secondary metabolism by host sugars suggests a sophisticated mechanism by which R. solanacearum can sense its presence within the host's vascular system, where such sugars are abundant, and subsequently ramp up the production of virulence factors like ralfuranones to facilitate infection. researchmap.jpnih.gov
Influence of In Planta Environment on Ralfuranone Secretion Profile
The production of ralfuranones, including this compound, is significantly influenced by the in planta environment, which serves as the natural context for R. solanacearum pathogenesis. Research has confirmed that the genetic machinery for ralfuranone biosynthesis is active during plant infection nih.gov. Studies involving the pathogenic strain R. solanacearum OE1-1 have successfully identified a suite of ralfuranones directly from the vascular exudates of infected host plants, providing definitive evidence of their secretion during the infection process. researchgate.net
R. solanacearum is a vascular pathogen that colonizes the xylem of host plants wikipedia.orgresearchgate.net. This specific intra-plant environment is where the bacterium multiplies to high densities, leading to the characteristic wilting symptoms of the disease nih.govinra.fr. The composition of xylem sap, which contains water, minerals, and a variety of organic molecules, constitutes the immediate environment for the bacterium. The metabolic state of the plant and its response to infection can alter the composition of this sap, which in turn affects bacterial growth and metabolism researchgate.net.
Detailed analysis of vascular exudates from infected tomato (Solanum lycopersicum) and tobacco (Nicotiana tabacum) plants has demonstrated the presence of this compound, alongside other members of its family such as Ralfuranone A, B, J, and K. researchgate.net This finding underscores that the cues within the host vascular system are sufficient to trigger the production and secretion of this complex of secondary metabolites. The detection of these compounds in planta is crucial, as it links their production directly to the virulence of the bacterium; a mutant strain unable to produce ralfuranones showed reduced virulence in tomato plants. researchgate.net
Table 1: Detection of Ralfuranones in Host Plant Vascular Exudates
This interactive table summarizes the findings from HPLC analysis of vascular exudates from plants infected with Ralstonia solanacearum strain OE1-1. researchgate.net
| Compound | Detected in Tomato Exudate | Detected in Tobacco Exudate |
| Ralfuranone A | Yes | Yes |
| Ralfuranone B | Yes | Yes |
| Ralfuranone J | Yes | Yes |
| Ralfuranone K | Yes | Yes |
| This compound | Yes | Yes |
Carbon Source Impact on Bacterial Secondary Metabolism
The synthesis of secondary metabolites in bacteria is energetically demanding and is often tightly linked to the bacterium's primary metabolism, particularly carbon utilization. The type and availability of carbon sources can profoundly impact whether a bacterium prioritizes growth or the production of specialized compounds like ralfuranones.
In many bacteria, a phenomenon known as carbon catabolite repression (CCR) ensures the preferential utilization of energy-efficient carbon sources, such as glucose. nih.govfrontiersin.org When a preferred carbon source is abundant, the expression of genes required for the metabolism of alternative, less-favored sources is often repressed. frontiersin.org This regulatory mechanism can also extend to the biosynthetic gene clusters for secondary metabolites, meaning that the production of compounds like this compound may be suppressed in the presence of readily metabolizable sugars. frontiersin.org
Studies on Ralstonia solanacearum have characterized its specific trophic preferences and metabolic pathways. The bacterium is capable of metabolizing a wide array of carbon sources, including monosaccharides, amino acids, and organic acids, which are found in the plant xylem. nih.govnyxxb.cn However, the efficiency of growth varies significantly between different carbon substrates. For instance, in one study, glucose was found to support the highest biomass yield for the GMI1000 strain compared to a range of other substrates. nih.gov R. solanacearum notably utilizes the Entner-Doudoroff pathway for glucose catabolism, as it lacks key enzymes for the conventional glycolysis pathway. researchgate.net
The choice of carbon source directly influences the metabolic flux within the bacterial cell, affecting the availability of precursor molecules required for secondary metabolite synthesis. While direct studies correlating specific carbon sources to the differential production of this compound are limited, the established principles of bacterial metabolism suggest a strong regulatory link. An environment rich in a preferred carbon source like glucose might promote rapid bacterial proliferation while downregulating the production of ralfuranones. Conversely, under conditions of nutrient limitation or in the presence of less-favored carbon sources, the bacterium may shift its metabolism towards the synthesis of virulence factors, including this compound, to better exploit the host environment.
Table 2: Growth Characteristics of R. solanacearum on Selected Carbon Sources
This interactive table presents data on the maximal optical density (OD) reached by R. solanacearum GMI1000 in a minimal medium with different single carbon sources, indicating how effectively each substrate is utilized for growth. nih.gov
| Carbon Source | Max OD (600 nm) | Classification |
| Glucose | 1.13 | Monosaccharide |
| Fructose | 1.08 | Monosaccharide |
| Sucrose | 1.06 | Disaccharide |
| L-Glutamic acid | 0.99 | Amino Acid |
| Succinic acid | 0.93 | Organic Acid |
| L-Malic acid | 0.88 | Organic Acid |
| D-Mannitol | 0.86 | Sugar Alcohol |
| Citric acid | 0.54 | Organic Acid |
Biological Significance of Ralfuranone L
Contribution to Microbial Virulence and Pathogenicity
The synthesis of ralfuranones is closely linked to the virulence of R. solanacearum. These molecules have been detected in the vascular exudates of host plants infected with the bacterium, indicating their production during the infection process. researchgate.netnih.gov
Ralfuranone L, along with other ralfuranones, plays an important role in the pathogenesis of Ralstonia solanacearum strain OE1-1. researchgate.netnih.gov The bacterium causes a devastating disease known as bacterial wilt in a wide range of plant species. nih.govacs.org The virulence of R. solanacearum is controlled by a complex regulatory network, in which the PhcA-regulated quorum sensing system is central. researchgate.netnih.govannualreviews.org This system activates the production of various virulence factors, including ralfuranones. annualreviews.orgacs.org The presence of these metabolites during infection suggests their direct or indirect involvement in the mechanisms that lead to the development of wilt symptoms in host plants. researchgate.netnih.gov
Studies utilizing mutant strains of R. solanacearum have provided direct evidence for the role of ralfuranones in virulence. researchgate.netnih.gov A mutant strain deficient in ralfuranone production, created by deleting the ralA gene which encodes a furanone synthase, exhibited reduced virulence when inoculated directly into the xylem vessels of tomato plants. researchgate.netnih.govnih.gov This weakened virulence could be restored by complementing the mutant with a functional ralA gene, confirming that the reduced pathogenicity was a direct result of the inability to produce ralfuranones. researchgate.netnih.gov These findings underscore that ralfuranones are crucial secondary metabolites for the full pathogenic potential of R. solanacearum. acs.orgnih.gov
Interactions with Host Physiology and Bacterial Behavior
This compound and its related compounds are involved in the intricate regulation of bacterial physiology, influencing gene expression and behaviors critical for successful host colonization and infection.
The production of this compound is dependent on the phc quorum sensing (QS) system. researchgate.netannualreviews.org In turn, ralfuranones appear to be part of a feedback loop that affects QS-regulated gene expression. annualreviews.orgnih.gov A ralfuranone-deficient mutant (ΔralA) showed down-regulated expression of over 90% of genes that are normally positively regulated by QS, and up-regulated expression of more than 75% of genes negatively regulated by QS. nih.gov This indicates that ralfuranones are necessary for the proper functioning of the QS regulatory cascade. nih.gov They may influence the expression of two-component sensor/response regulatory systems, such as VsrAD and VsrBC, which could be part of a feedback mechanism that modulates PhcA function. nih.gov
Exopolysaccharides (EPS) are major virulence factors for R. solanacearum, contributing to the wilting of host plants by blocking water transport in the xylem. acs.orgresearchgate.net The production of the primary exopolysaccharide, EPS I, is tightly controlled by the phc QS system. acs.org While ralfuranone production is also QS-dependent, studies have shown that the external application of ralfuranones did not restore EPS I production in a ralfuranone-deficient (ΔralA) mutant. nih.gov This suggests that while both are controlled by the same overarching system, ralfuranones may not directly regulate the final quantity of EPS I produced, but could be involved in regulating the expression of genes related to its biosynthesis, such as the vsr genes. nih.gov
Bacterial motility is a key factor in the early stages of plant infection, allowing the pathogen to move towards and colonize host tissues. nih.govnih.gov R. solanacearum possesses flagella for swimming motility. nih.gov Research on a ralfuranone-deficient (ΔralA) mutant revealed higher expression levels of the flagellin (B1172586) gene, fliC, compared to the wild-type strain. nih.gov Correspondingly, this mutant exhibited increased swimming motility. nih.gov Supplementation with specific ralfuranones had varied effects on this phenotype. Notably, the addition of this compound to the ΔralA mutant resulted in a slight decrease in swimming motility, suggesting a specific, albeit modest, regulatory role for this particular compound in bacterial movement. nih.gov
| Bacterial Strain | Treatment | Observed Effect on Swimming Motility | Reference |
| ΔralA Mutant | None | Increased motility compared to wild-type | nih.gov |
| ΔralA Mutant | Supplementation with Ralfuranone A or B | Motility restored to wild-type levels | nih.gov |
| ΔralA Mutant | Supplementation with this compound | Slightly decreased swimming motility | nih.gov |
| ΔralA Mutant | Supplementation with Ralfuranone J or K | No effect on swimming motility | nih.gov |
Impact on Biofilm Formation by the Pathogen
Ralfuranones play a significant role in the formation of mushroom-shaped biofilms (mBFs) by the plant pathogen Ralstonia solanacearum strain OE1-1, a process crucial for its virulence. nih.govnih.gov This bacterium, after invading the intercellular spaces of tomato plants, forms these complex structures on tomato cells, leading to bacterial wilt disease. nih.govfrontiersin.orgfrontiersin.org The production of ralfuranones is dependent on the quorum sensing (QS) system, which regulates gene expression in response to cell population density. nih.govnih.gov
Studies using a mutant strain of R. solanacearum deficient in ralfuranone production (ΔralA) demonstrated a significant reduction in growth within the intercellular spaces of tomato plants and a loss of virulence. nih.govnih.gov When observed under a scanning electron microscope, the ΔralA strain formed significantly fewer microcolonies and mBFs compared to the wild-type strain. nih.govnih.gov This indicates that ralfuranones are directly implicated in the development of these biofilms.
Interestingly, supplementation with individual ralfuranones revealed specific functions. The addition of ralfuranones A, B, J, and K to the ΔralA mutant culture significantly enhanced the development of mBFs. nih.govnih.gov However, supplementation with this compound did not produce the same enhancing effect on biofilm formation. nih.govnih.gov Further experiments with a mutant lacking both the QS signal synthase gene (phcB) and the ralfuranone synthase gene (ralA) showed that while the QS signal (3-OH MAME) reduced mBF formation, the subsequent addition of any of the ralfuranones, including this compound, significantly increased biofilm formation. nih.govnih.gov This suggests that ralfuranones not only contribute to the structural development of biofilms but also act to suppress the negative regulation of biofilm formation that is mediated by the quorum sensing system. nih.gov
Mechanistic Insights into Biological Activity
The biological activities of ralfuranones stem from their chemical structure and their ability to influence key regulatory pathways in R. solanacearum.
Ralfuranone I as a Reactive Michael Acceptor for Biomolecular Thiols
Ralfuranone I, a biosynthetic precursor to other ralfuranones, possesses a highly reactive Michael acceptor system. researchgate.net This chemical feature allows it to readily react with various biomolecular thiols, such as glutathione, in a non-enzymatic manner. researchgate.nettandfonline.com This reactivity is a key aspect of the biological function of ralfuranones. The α,β-unsaturated carbonyl structure within Ralfuranone I makes it susceptible to nucleophilic attack by thiol groups present in molecules like cysteine residues in proteins. nih.gov This covalent modification can alter the structure and function of target proteins, thereby influencing cellular processes. nih.gov The reaction, known as a Michael addition, is a fundamental mechanism by which many natural products exert their biological effects. nih.govuniupo.it
Regulation of vsrAD and vsrBC Gene Expression
The ralfuranone family of molecules has been shown to modulate the expression of genes involved in virulence, including the vsrAD and vsrBC two-component regulatory systems. nih.gov These systems are known to influence the production of exopolysaccharide (EPS) I, a major virulence factor for R. solanacearum. nih.gov
Quantitative real-time PCR assays have revealed that a deletion of the ralA gene, which halts ralfuranone production, leads to the down-regulated expression of vsrAD and vsrBC. nih.govresearchgate.net However, the effects of individual ralfuranones on the expression of these genes vary. Supplementation with ralfuranone B was found to restore the expression of vsrAD and vsrBC in the ΔralA mutant to wild-type levels. nih.govresearchgate.net Ralfuranone J partially restored their expression. nih.gov In contrast, this compound, along with ralfuranone K, did not appear to influence the expression of these specific genes in the ΔralA mutant. nih.gov This differential regulation suggests that the various ralfuranones may have distinct roles in fine-tuning the virulence of R. solanacearum.
Analytical and Methodological Approaches in Ralfuranone L Research
Isolation and Purification Techniques
The isolation and purification of Ralfuranone L involve a multi-step process starting from microbial cultures, employing selective collection methods, and culminating in high-resolution separation techniques.
This compound is produced by the Gram-negative bacterium Ralstonia solanacearum, specifically strain OE1-1 tandfonline.comnih.govresearchgate.netacs.orgresearchmap.jpresearchgate.nettandfonline.comnih.gov. The bacteria are typically cultured in a specific growth medium, such as MGRLS medium tandfonline.comresearchgate.nettandfonline.com. Following incubation, the bacterial cultures are extracted, commonly using ethyl acetate (B1210297) (EtOAc), to isolate the secondary metabolites tandfonline.comresearchgate.nettandfonline.com.
Feeding experiments are crucial for understanding the biosynthetic pathways. In these experiments, a mutant strain, such as ΔralA (which is deficient in ralfuranone production), is cultured and supplied with a precursor, ralfuranone I tandfonline.comnih.govresearchgate.netresearchmap.jptandfonline.com. The production of this compound and other ralfuranones is then quantified. For instance, studies have reported the production of this compound (5) at approximately 2.43 ± 0.36 μM when the ΔralA mutant was grown in a medium containing 200 μM of ralfuranone I tandfonline.comresearchgate.net.
Table 1: Ralfuranone Production in Ralstonia solanacearum Feeding Experiments
| Condition | This compound Concentration (μM) | Notes |
| ΔralA mutant + 200 μM ralfuranone I | 2.43 ± 0.36 | Production observed after 48h incubation tandfonline.comresearchgate.net |
| ΔralA mutant + 2.5 μM ralfuranone I | Not specified | Other ralfuranones (A, B, J, K) detected tandfonline.comresearchgate.net |
| Control (medium without ΔralA + ralfuranone I) | Not specified | Non-enzymatic conversion of ralfuranone I to A and B observed tandfonline.com |
Adsorption resins, such as Amberlite XAD-16, are employed to efficiently collect precursor molecules like ralfuranone I from large culture volumes tandfonline.comresearchgate.netresearchmap.jptandfonline.com. The resin is typically added to the bacterial culture during growth. After cultivation, the resin is collected, washed with water and a methanol-water mixture (e.g., 20% MeOH), and then the adsorbed compounds are eluted using methanol (B129727) tandfonline.comresearchgate.net. The concentrated eluate is subsequently processed using chromatographic techniques for further purification tandfonline.comresearchgate.nettandfonline.com.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of ralfuranones, including this compound tandfonline.comresearchgate.netresearchgate.nettandfonline.comnih.govtandfonline.com. Preparative HPLC systems are utilized to isolate pure compounds from crude extracts or resin eluates.
Specific chromatographic conditions commonly employed include:
Column: Inertsil ODS-P (250 × 10 mm, 5 μm) tandfonline.comresearchgate.nettandfonline.com
Column Temperature: 40 °C tandfonline.comresearchgate.nettandfonline.com
Flow Rate: 4 mL/min tandfonline.comresearchgate.nettandfonline.com
Eluent: A linear gradient of acetonitrile (B52724) (MeCN) in water, typically from 20% to 95% MeCN over 40 minutes, followed by a 10-minute wash at 95% MeCN tandfonline.comresearchgate.nettandfonline.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) is also utilized, providing both separation and mass information, which is critical for identifying and characterizing the compounds nih.govacs.orgresearchmap.jpresearchgate.nettandfonline.comnih.gov. Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used for detecting molecular ions and fragment ions. For ralfuranone I, ESI-MS data has yielded an [M-H]⁻ ion at m/z 291 and an [M-H-CO₂]⁻ ion at m/z 247 tandfonline.comresearchgate.nettandfonline.com.
Structural Elucidation Methodologies
Once isolated and purified, the chemical structure of this compound is determined using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity, chemical environment, and spatial relationships of protons and carbons tandfonline.comresearchgate.netnih.govtandfonline.comjst.go.jpsioc-journal.cnsioc-journal.cn.
While specific ¹H NMR data for this compound itself is not extensively detailed in the provided snippets, NMR has been used to elucidate the structures of other ralfuranones and related compounds, confirming the presence and characteristics of the aryl-furanone scaffold tandfonline.comresearchgate.netresearchgate.netnih.govtandfonline.comjst.go.jpsioc-journal.cn. For example, studies have utilized ¹³C NMR analysis to track isotopic labeling in ralfuranone biosynthesis, providing insights into the metabolic pathways researchgate.netacs.orgnih.govacs.org. The structural elucidation of this compound has been achieved through the application of 1D and 2D NMR data researchgate.netnih.govjst.go.jp.
Mass spectrometry provides critical information about the molecular weight of a compound and its fragmentation patterns, which aid in structural determination. Electrospray Ionization Mass Spectrometry (ESI-MS) is a common ionization technique for polar molecules like ralfuranones, often producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions tandfonline.comresearchgate.netresearchgate.nettandfonline.comnih.govtandfonline.comjst.go.jp.
The molecular weight of this compound is reported as approximately 250.29 g/mol nih.gov. ESI-MS data for ralfuranone I has provided characteristic ions, aiding in its identification tandfonline.comresearchgate.nettandfonline.com. While general principles of MS fragmentation are discussed researchgate.netmiamioh.edunih.gov, specific detailed fragmentation patterns for this compound are not explicitly provided in the retrieved information. However, LC-MS is routinely used in conjunction with HPLC to confirm the identity and purity of ralfuranones nih.govacs.orgresearchmap.jpresearchgate.nettandfonline.comnih.gov.
Biosynthetic Pathway Elucidation Strategies
Understanding how ralfuranones are synthesized is crucial for deciphering their role in bacterial pathogenesis. Several key strategies have been employed to map out these complex biochemical pathways.
Isotopic Labeling Experiments (e.g., 13C-Phenylalanine Feeding)
A cornerstone in elucidating the biosynthetic origins of natural products is the use of stable isotope labeling. Extensive feeding experiments with 13C-labeled L-phenylalanine have been instrumental in tracing the metabolic fate of this amino acid within Ralstonia solanacearum researchgate.netnih.gov. These studies have definitively shown that all carbon atoms of the furanone heterocycle are derived from phenylalanine, following its deamination nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR , has been vital in analyzing the incorporation patterns of the label, demonstrating specific enrichment in the ralfuranone structure researchgate.net. This labeling pattern supports a biosynthetic mechanism involving the cyclization of phenylpyruvate precursors researchgate.net. Further investigations using feeding experiments with ralfuranone I, a proposed biosynthetic intermediate, have demonstrated its conversion into other ralfuranones, including this compound, confirming its role as a precursor in the pathway researchgate.nettandfonline.com.
Gene Inactivation and Genetic Complementation Approaches
Genetic manipulation techniques have been crucial for identifying the enzymes responsible for ralfuranone biosynthesis. A specific genetic locus in R. solanacearum has been identified, which encodes the aminotransferase RalD and the furanone synthetase RalA researchgate.netnih.gov. RalA, a tridomain nonribosomal peptide synthetase (NRPS)-like enzyme, is central to the synthesis of the furanone ring system nih.gov. Gene inactivation studies, creating ΔralA mutants, have revealed a significant reduction or complete ablation of ralfuranone production tandfonline.comannualreviews.org. These mutants also exhibit attenuated virulence in host plants, such as tomato, underscoring the importance of ralfuranones in pathogenesis tandfonline.comannualreviews.orgresearchgate.net. Genetic complementation, by reintroducing the functional ralA gene into the mutant strains, has been shown to restore both ralfuranone production and virulence, further validating the gene's role researchgate.net. Additionally, regulatory elements of the quorum sensing (QS) system, such as PhcA and PhcR , have been implicated in controlling the expression of ralfuranone biosynthetic genes, with PhcA positively regulating and PhcR negatively regulating ralA expression frontiersin.orgnih.govacs.org.
Biochemical Characterization Through Enzymatic Assays (e.g., ATP-pyrophosphate exchange assay)
To understand the enzymatic mechanisms underlying ralfuranone synthesis, biochemical characterization of key enzymes is essential. The furanone synthetase RalA has been biochemically characterized using the ATP-pyrophosphate exchange assay researchgate.netnih.gov. This assay is a standard method for evaluating the activity of adenylation (A) domains within NRPS-like enzymes, which are responsible for activating amino acids or related precursors nih.gov. The assay measures the exchange of pyrophosphate into ATP, indicating the enzyme's ability to bind and activate its substrate nih.govcore.ac.uk. This biochemical approach provides direct evidence for the catalytic function of RalA in the ralfuranone biosynthetic pathway.
Assessment of Biological Activity and Pathogen Virulence
The role of ralfuranones in the pathogenicity of R. solanacearum has been investigated through various methods assessing their impact on host plants and bacterial behavior.
Inoculation Methods in Host Plants (e.g., Tomato)
Studies on ralfuranone activity and their contribution to virulence typically involve inoculating susceptible host plants, with tomato being a commonly used model researchgate.netacs.orgresearchmap.jpppjonline.orgd-nb.info. Various inoculation methods have been employed, including root dipping, soil drenching, and leaf-clip inoculation ppjonline.orgd-nb.info. These methods allow for the introduction of R. solanacearum strains into the plant system to observe disease development. Ralfuranones, including this compound, have been detected in the vascular exudates of infected tomato and tobacco plants, confirming their presence and potential activity within the host environment researchgate.netresearchmap.jp.
Quantification of Bacterial Growth and Production of Virulence Factors
The quantification of ralfuranones in different experimental conditions provides insights into their production levels and their correlation with bacterial virulence. For instance, specific ralfuranones have been quantified in the vascular exudates of infected plants:
Table 1: Ralfuranone Quantification in Host Plants
| Host Plant | Ralfuranone | Concentration (pmol/plant) |
| Tomato | A | 80 |
| Tomato | J | 730 |
| Tomato | L | 610 |
| Tobacco | A | 29 |
| Tobacco | J | 73 |
| Tobacco | L | 200 |
Data derived from researchgate.net.
Furthermore, feeding experiments with ΔralA mutants, which are deficient in ralfuranone production, have allowed for the quantification of precursor conversion. When ΔralA cultures were supplemented with Ralfuranone I , the production of other ralfuranones was observed and quantified:
Table 2: Ralfuranone Production in ΔralA Mutant Fed with Ralfuranone I (2.5 μM)
| Ralfuranone | Concentration (nM) |
| A (1) | 59 ± 4 |
| B (2) | 837 ± 12 |
| J (3) | 331 ± 42 |
| K (4) | 68 ± 9 |
Data derived from tandfonline.com.
Ralfuranone production is closely linked to the quorum sensing (QS) system, which regulates various virulence factors. Ralfuranones are considered to play a role in the full virulence of R. solanacearum researchgate.netannualreviews.orgacs.org. Their production is regulated by the QS system, and they can influence the QS feedback loop nih.gov. Moreover, ralfuranone production is associated with the production of other virulence factors, such as exopolysaccharide I (EPS I) and biofilm formation annualreviews.orgnih.gov. A deficiency in ralfuranone synthesis (ΔralA) leads to reduced EPS I production and biofilm formation, both of which are critical for bacterial colonization and disease development annualreviews.org. These findings collectively indicate that ralfuranones are important contributors to the virulence of R. solanacearum by modulating bacterial behavior and interacting with host plant systems.
Compound List:
Ralfuranone A
Ralfuranone B
Ralfuranone D
Ralfuranone I
Ralfuranone J
Ralfuranone K
this compound
Ralfuranone M
Ralstonin C
Gene Expression Analysis (e.g., Quantitative Real-time PCR)
Quantitative Real-time PCR (qPCR) is a fundamental technique used to measure the expression levels of specific genes. In studies concerning ralfuranones, qPCR has been instrumental in elucidating the regulatory mechanisms underlying their biosynthesis and the broader quorum sensing (QS) pathways in bacteria like Ralstonia solanacearum.
Research has focused on the expression of genes involved in ralfuranone biosynthesis, such as ralA and ralD, which are known to be regulated by the QS system. Specifically, the master QS regulator PhcA positively influences the expression of ralfuranone biosynthesis genes, while PhcR exerts a negative regulatory effect nih.govfrontiersin.org. Studies have utilized RT-qPCR to quantify the expression levels of ralA in various mutant strains, providing evidence for its role in ralfuranone production researchgate.net. Furthermore, qPCR has been employed to analyze the expression of other QS-related genes, including phcB (involved in QS signal biosynthesis), phcA, lecM (encoding a lectin important for host cell attachment), and fliC (related to flagellar motility) researchmap.jp. For instance, the deletion of the epsB gene, which affects exopolysaccharide production, was found to significantly reduce the QS-dependent expression of lecM researchmap.jp. These analyses help map the complex interplay between ralfuranone production, QS signaling, and other virulence-associated phenotypes.
Table 1: Gene Expression Analysis using RT-qPCR in Ralstonia solanacearum
| Gene Analyzed | Associated Process/Pathway | Regulation/Observation | Study Context |
| ralA | Ralfuranone biosynthesis | Expression levels analyzed via RT-qPCR. | In relation to mutants and complementation studies. |
| ralD | Ralfuranone biosynthesis | Expression depends on PhcA via the phc QS system. | Quorum sensing system regulation. |
| lecM | Lectin, host cell attachment | Phc QS-dependent expression; reduced by epsB deletion. | Quorum sensing system regulation and exopolysaccharide influence. |
| phcB | QS signal biosynthesis | Expression levels analyzed via qRT-PCR. | Quorum sensing system regulation. |
| phcA | Master QS regulator | Expression levels analyzed via qRT-PCR; positively regulates ralfuranone biosynthesis. | Quorum sensing system regulation and ralfuranone biosynthesis. |
| fliC | Flagellar motility | Negatively regulated by the phc QS system. | Quorum sensing system regulation. |
Biofilm Quantification Assays
Biofilm formation is a critical aspect of bacterial lifestyle, influencing colonization, persistence, and virulence. Ralfuranones have been implicated in modulating biofilm development in various bacterial species. Biofilm quantification assays are employed to assess the extent of biofilm formation and the impact of specific compounds or genetic modifications.
In Ralstonia solanacearum strain OE1-1, ralfuranones A, B, J, and K have been demonstrated to significantly enhance the formation of mushroom-type biofilms (mBFs). These findings were often observed when these ralfuranones were supplied to a mutant deficient in ralfuranone production (ΔralA) nih.govnih.gov. Notably, this compound, in some studies, did not exhibit the same enhancing effect on mBF formation as its counterparts nih.govnih.gov. Research has also quantified the production of this compound in feeding studies, indicating its synthesis from precursor molecules tandfonline.com.
Methods used for quantifying biofilm formation include visual observation of cell aggregates and microcolonies, often aided by scanning electron microscopy (SEM) nih.gov. Microtiter plate assays are also widely utilized, measuring biofilm biomass through optical density readings (e.g., absorbance at 615 nm) after staining with agents like crystal violet plos.orgmdpi.com. Borosilicate glass tubes have also served as substrates for biofilm development and subsequent quantification plos.org. Additionally, enzyme-linked immunosorbent assays (ELISA) have been used to quantify extracellular polymeric substances (EPS I), a major component of the biofilm matrix, in relation to QS regulation nih.gov. A structural analog of ralfuranones, MW01, was shown to induce preferential biofilm growth in Vibrio cholerae using microtiter plate and borosilicate tube assays plos.org. Plant sugars have also been identified as inducers of biofilm formation in R. solanacearum, with exogenous ralfuranones capable of rescuing biofilm defects in mutants researchmap.jp.
Future Research Directions and Translational Perspectives
Detailed Enzymatic Mechanisms of Ralfuranone L Formation
The biosynthesis of ralfuranones originates from L-phenylalanine, which is first converted to phenylpyruvic acid by the aminotransferase RalD. nih.gov Two units of phenylpyruvic acid are then condensed by the furanone synthase RalA, a nonribosomal peptide synthetase (NRPS)-like enzyme, to form the initial precursor, Ralfuranone I. nih.govnih.gov From this common precursor, a cascade of enzymatic and non-enzymatic reactions generates the diverse family of ralfuranones. nih.gov
It has been established that this compound is synthesized enzymatically from Ralfuranone I. nih.gov This conversion is thought to involve a hydride attack on an exocyclic double bond followed by decarboxylation. nih.gov Unlike some other ralfuranone conversions that can occur spontaneously in culture medium, the formation of this compound appears to require the presence of R. solanacearum cells, strongly suggesting the involvement of a specific enzyme. nih.gov However, the precise enzyme or enzymatic complex responsible for this specific conversion has not yet been identified or characterized.
Future research must prioritize the identification and biochemical characterization of the enzyme(s) that catalyze the transformation of Ralfuranone I into this compound. This would involve a combination of genetic screening of R. solanacearum mutants, protein purification, and in vitro enzymatic assays. A detailed understanding of this mechanism is fundamental for any strategy aimed at inhibiting this compound production to control disease.
| Biosynthetic Step | Precursor | Product | Known Enzymes | Reaction Type |
| Initial Synthesis | L-Phenylalanine | Phenylpyruvic Acid | RalD (Aminotransferase) | Deamination |
| Furanone Ring Formation | Phenylpyruvic Acid (x2) | Ralfuranone I | RalA (NRPS-like) | Condensation |
| This compound Formation | Ralfuranone I | This compound | Unknown | Enzymatic |
Comprehensive Understanding of this compound in Quorum Sensing Feedback Loops
The production of all ralfuranones is dependent on the phc quorum sensing (QS) system, which uses methyl 3-hydroxymyristate (3-OH MAME) as its primary signaling molecule. nih.gov In turn, ralfuranones participate in a complex feedback loop that modulates the expression of QS-regulated genes. nih.gov A mutant strain of R. solanacearum unable to produce any ralfuranones (ΔralA) exhibits significantly altered expression of the majority of QS-dependent genes, confirming the crucial role of these molecules in the regulatory network. nih.gov
While ralfuranones collectively influence the QS system, emerging evidence suggests that individual members may have distinct roles. For instance, supplementation with ralfuranones A, B, J, or K was found to enhance the formation of mushroom-type biofilms, a key virulence-associated trait. researchgate.net Notably, this compound did not significantly contribute to this specific phenotype. researchgate.net This finding indicates a functional divergence for this compound within the QS feedback system.
A critical direction for future research is to deconvolute the specific contribution of this compound to the QS feedback loop. Transcriptomic studies comparing the effects of exogenous this compound to other ralfuranones on the ΔralA mutant could reveal which specific gene pathways it regulates. Understanding its unique role is essential for a complete picture of how R. solanacearum fine-tunes its virulence in response to cell density.
Exploration of this compound as a Biomarker for Plant Disease Progression
Effective management of bacterial wilt, the disease caused by R. solanacearum, is hampered by the pathogen's ability to colonize the host's vascular system long before severe symptoms like wilting become apparent. Early detection is therefore critical. Research has confirmed that ralfuranones, including new derivatives J, K, and L, are not only produced in culture but are also present in the vascular exudates of infected host plants. researchgate.net Their production is directly linked to the bacterium's virulence, as strains unable to synthesize ralfuranones show reduced pathogenicity. researchgate.net
This presence within the infected host makes this compound a plausible candidate as a biomarker for the early detection and monitoring of bacterial wilt disease progression. However, no studies to date have specifically focused on developing a diagnostic tool based on its detection.
Future investigations should aim to:
Develop highly sensitive and specific detection methods for this compound, such as monoclonal antibody-based assays (ELISA) or mass spectrometry-based techniques.
Correlate the concentration of this compound in plant tissues (xylem sap, leaves, roots) with the bacterial load and the stage of disease progression in various host plants.
Evaluate the feasibility of using this compound detection as a field-deployable diagnostic tool for pre-symptomatic disease identification.
Investigations into Novel Biological Targets and Intermolecular Interactions within the Host
While the role of ralfuranones in bacterial cell-to-cell signaling is increasingly understood, their direct interactions with host plant molecules remain largely unknown. The virulence of R. solanacearum is heavily dependent on a suite of Type III effector proteins that are injected into host cells to suppress immunity. nih.govnih.gov However, secondary metabolites like this compound may also play a direct role in manipulating host processes.
The biosynthetic precursor, Ralfuranone I, is known to be a highly reactive Michael acceptor that readily reacts with thiols such as the critical host antioxidant, glutathione. nih.govuni-konstanz.de This reactivity suggests a potential mechanism by which ralfuranone structures could interact with and modify host proteins or other metabolites. The specific host targets of this compound, however, have not been identified.
A crucial area for future research is the identification of the direct molecular targets of this compound within the host plant. Techniques such as affinity purification-mass spectrometry, using a tagged this compound as bait, could identify interacting host proteins. Uncovering these interactions would provide novel insights into the pathogen's molecular warfare and could reveal new targets for developing disease-resistant plant varieties.
| Potential Research Area | Objective | Potential Methodologies |
| Host Target Identification | To identify specific plant proteins or molecules that bind to this compound. | Affinity Purification-Mass Spectrometry, Yeast Two-Hybrid System, Surface Plasmon Resonance. |
| Functional Impact Analysis | To determine how this compound-target interaction affects host cellular processes. | Gene knockout/overexpression studies in host plants, enzymatic assays, analysis of host defense pathways. |
Potential Applications of Ralfuranone Research in Advanced Plant Disease Management Strategies
Given the central role of the ralfuranone system in regulating the virulence of R. solanacearum, it represents a promising target for novel disease management strategies. Rather than killing the pathogen directly, which can lead to resistance, anti-virulence therapies aim to disarm it by interfering with its ability to cause disease. Targeting the biosynthesis or function of this compound is a key example of such a strategy.
Research into "quorum quenching" has shown that disrupting the phc QS system can attenuate the pathogen's virulence. acs.org For example, synthetic analogues of the primary QS signal have been developed that act as inhibitors, successfully reducing ralfuranone production and mitigating disease symptoms in tomato plants. acs.org This provides a strong proof-of-concept for targeting this pathway. Similarly, certain plant-derived secondary metabolites, such as daphnetin (B354214) and coumarin, have been shown to reduce R. solanacearum virulence by inhibiting factors like extracellular polysaccharide (EPS) production and biofilm formation, which are regulated by the same QS system that controls ralfuranone synthesis. nih.gov
Future translational research should focus on:
High-throughput screening for small molecules that specifically inhibit the yet-to-be-identified enzyme responsible for this compound synthesis.
Developing competitive inhibitors that block the potential host targets of this compound, thereby preventing its effects on the plant.
Engineering plants to produce compounds that specifically degrade or sequester this compound in the xylem, effectively neutralizing this virulence factor.
These approaches, stemming from a detailed molecular understanding of this compound, could lead to the development of highly specific and sustainable strategies to combat bacterial wilt disease. frontiersin.orgnih.gov
Q & A
Q. What is the biosynthetic origin of Ralfuranone L in Ralstonia solanacearum?
this compound is synthesized via a non-enzymatic reaction involving formic acid (HCOOH) as a precursor, distinct from enzymatic pathways observed in other ralfuranones (e.g., Ralfuranones I, J, K). This reaction occurs downstream of phenylpyruvate metabolism, where L-phenylalanine is deaminated by the transaminase RalD to generate phenylpyruvate. The NRPS-like enzyme RalA then catalyzes furanone core formation through thioesterase-mediated lactonization . Key methodologies to validate this pathway include:
Q. What analytical techniques are recommended for isolating and characterizing this compound?
this compound’s instability necessitates specialized protocols:
- Adsorption resin chromatography : Use Amberlite XAD-16 to capture volatile metabolites from bacterial cultures .
- HPLC/LC-MS : Shimadzu Prominence HPLC systems coupled with LCMS-2020 mass spectrometers enable separation and structural confirmation via UV/ESI-MS profiles .
- NMR spectroscopy : NMR and 2D experiments (e.g., COSY, HSQC) resolve its unique lactone and aryl substituents .
Advanced Research Questions
Q. How does this compound contribute to the quorum sensing (QS) feedback loop in R. solanacearum?
this compound modulates the PhcA-regulated QS system, which controls virulence and metabolite production. Key findings include:
- Transcriptome analysis : A ralA mutant (ΔralA) showed downregulation of >90% of QS-activated genes (e.g., vsrAD, vsrBC) and upregulated QS-repressed genes. Exogenous Ralfuranone B restored wild-type motility and aggregation but not EPS I production, suggesting pathway specificity .
- Non-enzymatic interactions : this compound’s reactive Michael acceptor system may interfere with glutathione signaling in host cells, indirectly stabilizing PhcA activity .
Q. What experimental approaches resolve contradictions in this compound’s biosynthesis and stability?
Discrepancies between in vitro synthesis and in planta recovery require:
- Headspace analysis : GC/MS detects volatile intermediates (e.g., benzaldehyde) to map non-enzymatic degradation pathways .
- Comparative metabolomics : Profiling ΔralA vs. wild-type strains under varying pH/temperature conditions identifies environmental triggers for this compound instability .
- Chemical complementation : Supplementing ΔralA with synthetic this compound precursors tests restoration of QS phenotypes .
Q. How do ralfuranone biosynthesis gene clusters compare across Ralstonia strains?
The ral cluster in R. solanacearum GMI1000 includes ralA (NRPS-like) and ralD (transaminase), conserved in pathogenic strains but absent in non-pathogenic relatives. Bioinformatics tools (e.g., antiSMASH) and heterologous expression in E. coli confirm cluster functionality . Strains lacking ralA show attenuated virulence, linking this compound to host colonization .
Methodological Considerations for Data Interpretation
- Contradiction analysis : When transcriptomic data (e.g., PhcA activation) conflict with metabolite levels (e.g., this compound instability), employ time-course experiments to capture dynamic QS-metabolite interactions .
- Quantitative PCR : Validate gene expression changes (e.g., vsrAD, vsrBC) in ΔralA mutants to disentangle direct vs. indirect regulatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
